molecular formula C6H2BrClF2O2S B12852531 3-Bromo-4,5-difluorobenzenesulfonyl chloride

3-Bromo-4,5-difluorobenzenesulfonyl chloride

Cat. No.: B12852531
M. Wt: 291.50 g/mol
InChI Key: TXANLTHIFBBPQB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C6H2BrClF2O2S

Molecular Weight

291.50 g/mol

IUPAC Name

3-bromo-4,5-difluorobenzenesulfonyl chloride

InChI

InChI=1S/C6H2BrClF2O2S/c7-4-1-3(13(8,11)12)2-5(9)6(4)10/h1-2H

InChI Key

TXANLTHIFBBPQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 3-bromo-4,5-difluorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:

    Starting Material: 3-Bromo-4,5-difluorobenzene.

    Sulfonylation: The starting material is reacted with chlorosulfonic acid under controlled temperature conditions.

    Purification: The resulting product is purified through recrystallization or distillation to obtain 3-Bromo-4,5-difluorobenzenesulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of 3-Bromo-4,5-difluorobenzenesulfonyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation Reactions: The compound can act as an oxidizing agent in certain reactions, facilitating the oxidation of other substrates.

    Reduction Reactions: Under specific conditions, the sulfonyl chloride group can be reduced to a sulfonyl group.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

3-Bromo-4,5-difluorobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-difluorobenzenesulfonyl chloride involves the electrophilic attack of the sulfonyl chloride group on nucleophilic sites in other molecules. This reaction forms a covalent bond between the sulfonyl chloride group and the nucleophile, resulting in the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Bromo-3,5-difluorobenzenesulfonyl chloride (CAS: 518057-63-1) . Note: The compound is sometimes ambiguously referred to as 3-Bromo-4,5-difluorobenzenesulfonyl chloride due to alternative benzene ring numbering conventions.
  • Molecular Formula : C₆H₂BrClF₂O₂S.
  • Molecular Weight : 291.49 g/mol.
  • Purity : Available commercially at 99% (industrial grade) .

Structural Features :

  • A benzene ring substituted with a sulfonyl chloride (–SO₂Cl) group at position 1, bromine at position 4, and fluorine atoms at positions 3 and 5. The electron-withdrawing sulfonyl chloride group directs electrophilic substitution reactions, while bromine and fluorine modulate reactivity and steric effects.

Comparison with Structural Analogues

Positional Isomers of Bromo-Difluorobenzenesulfonyl Chlorides

The table below compares key isomers with identical molecular formulas (C₆H₂BrClF₂O₂S) but differing substituent positions:

Compound Name CAS Number Substituent Positions Purity Storage Conditions Price (5g) Key Suppliers
4-Bromo-3,5-difluorobenzenesulfonyl chloride 518057-63-1 Br (4), F (3,5), SO₂Cl (1) 99% Room temperature N/A Henan Kanbei Chemical
5-Bromo-2,4-difluorobenzenesulfonyl chloride 287172-61-6 Br (5), F (2,4), SO₂Cl (1) >97% 0–6°C JPY 38,000 Kanto Reagents
2-Bromo-4,6-difluorobenzenesulfonyl chloride 351003-42-4 Br (2), F (4,6), SO₂Cl (1) 95–97% N/A N/A Combi-Blocks
4-Bromo-2,5-difluorobenzenesulfonyl chloride 207974-14-9 Br (4), F (2,5), SO₂Cl (1) 95% N/A N/A Alfa

Key Observations :

Reactivity Differences :

  • The position of bromine and fluorine influences electronic effects. For example, bromine at position 4 (as in 518057-63-1) creates a para relationship with the sulfonyl chloride group, enhancing electrophilic substitution at adjacent positions compared to meta-substituted isomers .
  • Fluorine’s ortho-directing effect in 5-Bromo-2,4-difluoro derivatives (287172-61-6) may favor specific coupling reactions in drug synthesis .

Stability and Storage :

  • The 4-Bromo-3,5-difluoro isomer (518057-63-1) is stable at room temperature, whereas the 5-Bromo-2,4-difluoro analogue requires refrigeration (0–6°C), suggesting higher thermal sensitivity .

Commercial Viability :

  • The 4-Bromo-3,5-difluoro compound is produced industrially (25 kg drums), making it more cost-effective for large-scale applications compared to gram-scale research analogues .

Functional Group Analogues

Example : 2-Bromo-4,5-difluorobenzoyl chloride (CAS: 103994-89-4) :

  • Key Differences :
    • Replaces –SO₂Cl with –COCl (benzoyl chloride).
    • Lower molecular weight (236.99 g/mol vs. 291.49 g/mol).
    • Higher electrophilicity of –COCl enables faster acylation reactions but reduced stability in aqueous environments.

Biological Activity

3-Bromo-4,5-difluorobenzenesulfonyl chloride is a sulfonyl chloride compound with significant biological activity due to its ability to interact with various biological molecules. This compound is characterized by a bromine atom and two fluorine atoms on a benzene ring, along with a sulfonyl chloride functional group, making it reactive towards nucleophiles such as proteins and nucleic acids. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and toxicity.

  • Molecular Formula : C₆H₂BrClF₂O₂S
  • Molecular Weight : Approximately 291.5 g/mol
  • Physical State : Crystalline solid

The biological activity of 3-Bromo-4,5-difluorobenzenesulfonyl chloride primarily arises from the sulfonyl chloride group, which can undergo nucleophilic substitution reactions. This reactivity allows it to modify proteins and nucleic acids, potentially influencing their function. The interaction with nucleophilic sites in proteins can lead to structural changes that affect enzyme activity or protein stability.

Biological Activity

  • Inhibition of Enzymatic Activity :
    • Studies have shown that compounds containing sulfonyl chlorides can inhibit various enzymes by modifying active site residues. For instance, the inhibition of perforin-mediated lysis has been documented, highlighting its potential as an immunosuppressive agent in conditions like graft-versus-host disease .
  • Anticancer Potential :
    • The compound has been explored for its role in cancer therapies due to its ability to interact with kinases involved in tumor progression. It has shown promise in inhibiting specific kinases that are dysregulated in cancer cells .
  • Toxicity Profiles :
    • Research indicates that while the compound exhibits significant biological activity, it also poses potential toxicity risks due to its reactivity with cellular components. The modification of proteins can lead to adverse effects, necessitating careful evaluation of its therapeutic window.

Study 1: Inhibition of Perforin

A series of arylsulphonamide-based inhibitors were tested for their ability to inhibit perforin, a key component in immune response. 3-Bromo-4,5-difluorobenzenesulfonyl chloride was among the compounds evaluated and demonstrated potent inhibitory effects on perforin's lytic action in vitro, suggesting its potential for immunosuppressive therapy .

Study 2: Kinase Inhibition

In another study focusing on small molecule kinase inhibitors, the compound was assessed for its selectivity and potency against various receptor tyrosine kinases. It was found to inhibit specific kinases associated with cancer at sub-micromolar concentrations, indicating its potential as a targeted cancer therapy .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
3-Bromo-4,5-difluorobenzenesulfonyl chlorideC₆H₂BrClF₂O₂SHigh reactivity due to sulfonyl chloride
4-Bromo-2,5-difluorobenzenesulfonyl chlorideC₆H₂BrClF₂O₂SDifferent substitution pattern affecting reactivity
2,4-Difluorobenzenesulfonyl chlorideC₆H₄ClF₂O₂SLacks bromine; used in different synthetic pathways

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